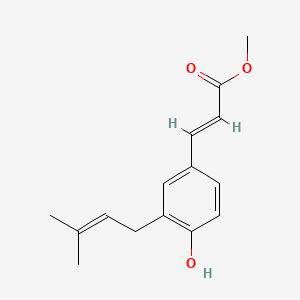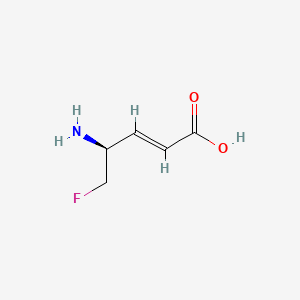![molecular formula C35H50O8 B1233132 (4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one CAS No. 102042-18-2](/img/structure/B1233132.png)
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is a macrolide antibiotic derived from the actinomycete Streptomyces cyaneogriseus subspecies noncyanogenus. It is known for its parasitic action and has a molecular formula of C35H50O8. This compound is part of a larger family of LL-F 28249 compounds, which are known for their potent antiparasitic properties .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one involves the fermentation of Streptomyces cyaneogriseus subspecies noncyanogenus . The precursor 23-oxo compounds are prepared by selectively oxidizing suitably protected 23-hydroxy compounds of LL-F 28249 components using oxidizing agents . Subsequently, the 23-oxo compounds are converted to the 23-imino compounds .
Industrial Production Methods
The industrial production of this compound follows a similar fermentation process, where the actinomycete is cultured under specific conditions to produce the desired compound . The fermentation broth is then processed to isolate and purify this compound .
化学反応の分析
Types of Reactions
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for the preparation of 23-oxo compounds and reducing agents for subsequent transformations . The conditions for these reactions are typically mild to moderate, ensuring the stability of the macrolide structure .
Major Products Formed
The major products formed from these reactions include 23-imino derivatives of this compound, which exhibit potent anthelmintic, insecticidal, ectoparasiticidal, nematicidal, and acaricidal activity .
科学的研究の応用
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: The compound’s antiparasitic action makes it valuable for research in parasitology and microbiology.
Medicine: this compound’s potent antiparasitic properties are explored for potential therapeutic applications.
Industry: It is used in the development of antiparasitic agents for agricultural and veterinary use.
作用機序
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one exerts its effects by targeting specific molecular pathways in parasites. The compound binds to the parasite’s cellular machinery, disrupting essential processes and leading to the parasite’s death. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with the parasite’s nervous system and energy metabolism.
類似化合物との比較
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is part of a family of compounds that includes LL-F 28249alpha, LL-F 28249beta, LL-F 28249delta, LL-F 28249epsilon, LL-F 28249zeta, LL-F 28249theta, LL-F 28249iota, and LL-F 28249lambda . These compounds share similar macrolide structures and antiparasitic properties but differ in their specific chemical modifications and potency . This compound is unique due to its specific molecular structure and the presence of a 28-deoxy-6-28-epoxy-23-hydroxy-25-(1-methyl-1-propenyl) group.
特性
CAS番号 |
102042-18-2 |
|---|---|
分子式 |
C35H50O8 |
分子量 |
598.8 g/mol |
IUPAC名 |
(4S,4'S,5'S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C35H50O8/c1-8-22(4)30-24(6)29(36)18-34(43-30)17-27-16-26(42-34)13-12-21(3)14-20(2)10-9-11-25-19-40-32-31(39-7)23(5)15-28(33(37)41-27)35(25,32)38/h8-12,15,20,24,26-32,36,38H,13-14,16-19H2,1-7H3/b10-9+,21-12+,22-8+,25-11+/t20-,24-,26+,27-,28?,29-,30+,31+,32+,34?,35+/m0/s1 |
InChIキー |
RMCUZOFMWLMCCE-SAFDFRNMSA-N |
SMILES |
CC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)O)C |
異性体SMILES |
C/C=C(\C)/[C@@H]1[C@H]([C@H](CC2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4(C(C=C([C@H]5OC)C)C(=O)O3)O)C)\C)O)C |
正規SMILES |
CC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5OC)C)C(=O)O3)O)C)C)O)C |
同義語 |
F 28249alpha F28249 alpha LL-F 28249alpha LL-F 28249beta LL-F 28249gamma LL-F28249 alpha LL-F28249 beta LL-F28249 gamma LL-F28249beta LL-F28249gamma nemadectin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


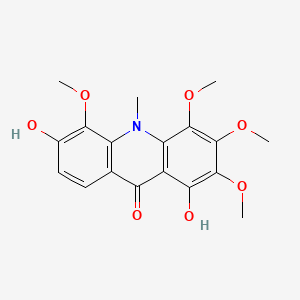
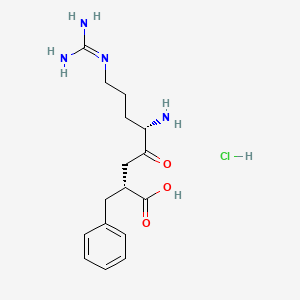

![2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1233055.png)

![(20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione](/img/structure/B1233060.png)
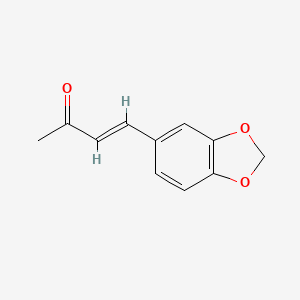
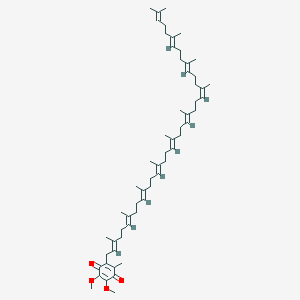


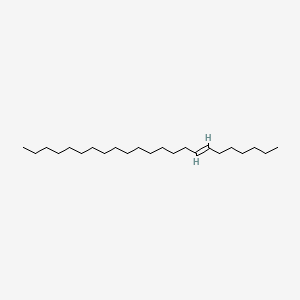
![(1S,3R,8S)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1233069.png)
